molecular formula C5H6N4O3 B12801309 methyl N-(2H-triazole-4-carbonyl)carbamate CAS No. 57362-83-1

methyl N-(2H-triazole-4-carbonyl)carbamate

Cat. No.: B12801309
CAS No.: 57362-83-1
M. Wt: 170.13 g/mol
InChI Key: WTPSCDLZWHSZFH-UHFFFAOYSA-N
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Description

Methyl N-(2H-triazole-4-carbonyl)carbamate is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2H-triazole-4-carbonyl)carbamate typically involves the reaction of triazole derivatives with carbamates. One common method is the cycloaddition reaction, where azides and alkynes react in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2H-triazole-4-carbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, triazole oxides, and reduced triazole derivatives .

Scientific Research Applications

Methyl N-(2H-triazole-4-carbonyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(2H-triazole-4-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(2H-triazole-4-carbonyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57362-83-1

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

methyl N-(2H-triazole-4-carbonyl)carbamate

InChI

InChI=1S/C5H6N4O3/c1-12-5(11)7-4(10)3-2-6-9-8-3/h2H,1H3,(H,6,8,9)(H,7,10,11)

InChI Key

WTPSCDLZWHSZFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)C1=NNN=C1

Origin of Product

United States

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